molecular formula C17H10Cl2N4S B2662735 (2E)-N-(2,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477197-59-4

(2E)-N-(2,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2662735
CAS RN: 477197-59-4
M. Wt: 373.26
InChI Key: BYRKPKKGRSNWTF-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes a 2,5-dichloroaniline moiety . 2,5-Dichloroaniline is a brown crystalline solid and is used as an intermediate for dyes and pigments, as well as for organic synthesis and the preparation of nitrogen fertilizer synergist .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 2,5-dichloroaniline can be synthesized through the electrochemical reduction of 2,5-dichloronitrobenzene . This method is environmentally friendly and can yield both salt and free base forms of 2,5-dichloroaniline .


Physical And Chemical Properties Analysis

2,5-Dichloroaniline, a component of this compound, is a brown crystalline solid . It is insoluble in water and is sensitive to prolonged exposure to heat, light, and air .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Compounds related to "(2E)-N-(2,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide" have been extensively used in the synthesis of various heterocyclic compounds. For instance, the synthesis of 1,3-dipolar cycloaddition products from related azirines and thiocarbonyl compounds highlights the chemical versatility and reactivity of such compounds in creating complex heterocyclic structures (Obrecht et al., 1982). Similarly, the preparation of thiazole and 1,3,4-thiadiazole derivatives for their anticancer properties demonstrates the potential of these compounds in medicinal chemistry applications (Gomha et al., 2017).

2. Antibacterial and Anticancer Activities

Several studies have investigated the biological activities of thiazole derivatives and related compounds. For example, the synthesis of thiophene-2-carboxamide derivatives has shown promising results as antibiotics against Gram-positive and Gram-negative bacteria (Ahmed, 2007). Another study focused on the development of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents, highlighting the significance of these compounds in the development of new therapeutic agents (Gomha et al., 2017).

Safety And Hazards

2,5-Dichloroaniline is a local irritant and can cause irritation of the skin, eyes, and mucous membranes . It emits toxic fumes when heated to decomposition . It is recommended to handle this chemical with appropriate protective clothing and a suitable respirator .

properties

IUPAC Name

(2E)-N-(2,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4S/c18-12-6-7-13(19)14(8-12)22-23-15(9-20)17-21-16(10-24-17)11-4-2-1-3-5-11/h1-8,10,22H/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRKPKKGRSNWTF-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide

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